molecular formula C20H32N2O2 B15304920 N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide

N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide

Cat. No.: B15304920
M. Wt: 332.5 g/mol
InChI Key: YEHJASWLZHIQCK-UHFFFAOYSA-N
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Description

N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide is a synthetic propanamide derivative characterized by a piperidine-substituted pentyl chain and a phenoxypropanamide backbone. The phenoxy group may enhance lipophilicity, influencing blood-brain barrier permeability, while the propanamide chain provides metabolic stability compared to ester analogs.

Properties

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

N-(4-methyl-2-piperidin-1-ylpentyl)-3-phenoxypropanamide

InChI

InChI=1S/C20H32N2O2/c1-17(2)15-18(22-12-7-4-8-13-22)16-21-20(23)11-14-24-19-9-5-3-6-10-19/h3,5-6,9-10,17-18H,4,7-8,11-16H2,1-2H3,(H,21,23)

InChI Key

YEHJASWLZHIQCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CNC(=O)CCOC1=CC=CC=C1)N2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide typically involves the formation of the piperidine ring followed by the attachment of the phenoxypropanamide moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve:

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include piperidinone derivatives, reduced amines, and substituted phenoxy compounds .

Scientific Research Applications

N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with three propanamide/pyrrole derivatives (Table 1):

Table 1: Structural and Pharmacological Comparison of Propanamide Derivatives

Compound Name Molecular Formula Key Structural Features Pharmacological Activity Reference
N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide C₂₀H₃₀N₂O₂ Piperidine, phenoxy, branched alkyl chain Hypothesized CNS activity -
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8) C₁₆H₂₄N₂O₂ Piperidine, methoxymethyl, phenyl Pharmaceutical intermediate
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide C₂₅H₂₃FN₂O Indole, fluorine, biphenyl Potential antitumor/neuroactivity
Pyrrole alkaloids (e.g., N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide) Varies Pyrrole, formyl, hydroxymethyl Antitumor, antioxidant
Key Observations:

Piperidine vs. Pyrrole Core: The piperidine ring in this compound and N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide is associated with CNS targeting, whereas pyrrole alkaloids (e.g., ) exhibit broader bioactivity, including antitumor effects due to their aromatic heterocycle and substituents like formyl groups .

Substituent Effects: Phenoxy vs. Phenyl: The phenoxy group in the main compound may improve solubility compared to the phenyl group in CAS 61086-18-8, though methoxymethyl in the latter could enhance metabolic stability .

Alkyl Chain Variations :

  • The branched pentyl chain in the main compound may confer higher lipophilicity (logP) compared to the linear chains in pyrrole alkaloids, influencing tissue distribution.

Pharmacological and Physicochemical Properties

  • Lipophilicity: The main compound’s phenoxy and piperidine groups suggest moderate lipophilicity, balancing CNS penetration and solubility. In contrast, the fluorinated biphenyl derivative () may exhibit higher logP due to aromatic fluorine .
  • Metabolic Stability : Propanamide derivatives generally resist esterase hydrolysis, but the methoxymethyl group in CAS 61086-18-8 could further reduce oxidative metabolism compared to the main compound .
  • Therapeutic Potential: The indole-fluorous compound () shares structural motifs with serotonin receptor ligands, implying possible neuropsychiatric applications . Pyrrole alkaloids () demonstrate antioxidant and antitumor activities, attributed to electron-rich heterocycles and hydroxyl groups .

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